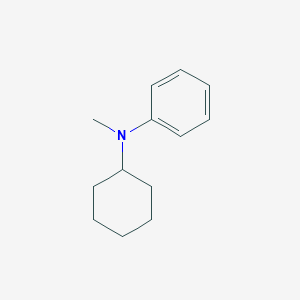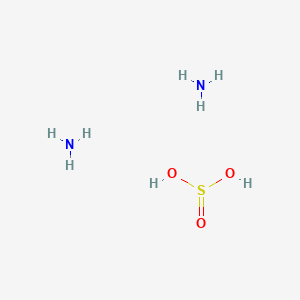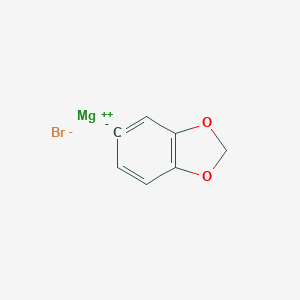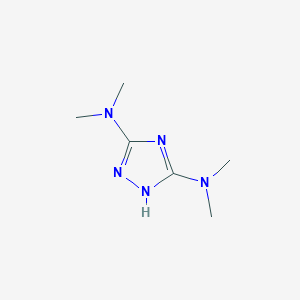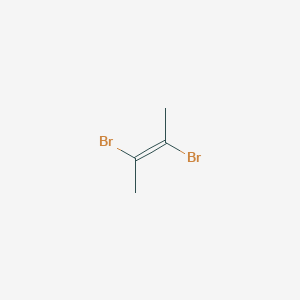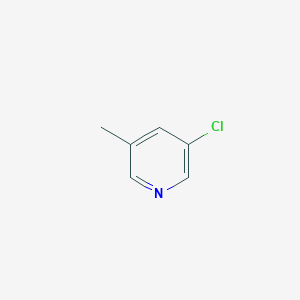
3-氯-5-甲基吡啶
描述
3-Chloro-5-methylpyridine is a compound that serves as an important intermediate in the synthesis of various chemicals, including pesticides, anti-viral drugs, and other biologically active molecules. It is a chlorinated derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C6H5ClN. The presence of the chlorine and methyl groups on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a versatile intermediate in organic synthesis .
Synthesis Analysis
The synthesis of 3-Chloro-5-methylpyridine and its derivatives can be achieved through various methods. One approach involves the chlorination of 3-methylpyridine N-oxide using different chlorinating reagents such as phosphoryl chloride and phosgene . Another method includes the reaction of 2-aminopyridine with methyl nitrite in a hydrogen chloride saturated solution . Additionally, the compound can be prepared from acetamide by reaction with phosphoryl chloride in the presence of dimethylformamide . A more specific synthesis route for a related compound, 3-chloro-5-methylpyridazine, involves a four-step process starting from citraconic anhydride, which includes chlorination, substitution, and oxidation reactions .
Molecular Structure Analysis
The molecular and crystal structures of related chloro-methylpyridine derivatives have been determined using X-ray diffraction and supported by computational methods such as DFT calculations . These structures are often stabilized by hydrogen bonds and exhibit layered arrangements, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
3-Chloro-5-methylpyridine derivatives participate in various chemical reactions. For instance, the compound can undergo Schiff condensation reactions to form complexes with metals like copper(II) and cobalt(II) . These complexes have been studied for their magnetic properties and thermochromic behavior. Additionally, the compound can be involved in photochemical E (trans) to Z (cis) isomerization, which has been studied for its antimicrobial activity . The chlorotropic rearrangement of related compounds in polar solvents has also been reported, leading to the synthesis of novel pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-methylpyridine derivatives are influenced by their molecular structure. For example, the absorption and fluorescence maxima of a nitropyridine derivative were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The magnetic properties of metal complexes derived from chloro-methylpyridine isomers are characterized by exchange interactions and single-ion anisotropy, which vary depending on the composition of the complexes . The thermal properties of these compounds can be studied using simultaneous TG–DSC analysis, which provides insights into their stability and decomposition patterns .
科学研究应用
Synthesis and Pesticide Intermediates
3-Chloro-5-methylpyridine is primarily known for its role as an intermediate in the synthesis of various compounds. It is particularly significant in the production of imines, which have applications as potential herbicides, fungicides, neoplasm inhibitors, and other biologically active molecules. For example, a series of 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared, highlighting their importance in agricultural and medical applications (Gangadasu, Raju, & Rao, 2002). Additionally, 3-Chloro-5-methylpyridine derivatives are used as intermediates for synthesizing nicotine insecticides like imidacloprid and acetamiprid (Sang, Huang, & Xu, 2020).
Chemical Purification and Preparation
Separation and purification techniques for 3-Chloro-5-methylpyridine and its related compounds are a significant area of research. Various methods such as extraction, distillation, and column chromatography have been employed to achieve high purity levels. For instance, research demonstrates the effective purification of photochlorinated products of 3-methylpyridine, a closely related compound, using these methods (Su Li, 2005).
Photochemical and Antimicrobial Studies
Studies on 3-Chloro-5-methylpyridine derivatives have also explored their photochemical properties and potential antimicrobial activities. For example, research on 2-chloro-5-methylpyridine-3-olefin derivatives showed their photochemical isomerization properties and evaluated their antifungal activity, contributing to the understanding of their chemical behavior and potential biological applications (Gangadasu et al., 2009).
Structural and Vibrational Analysis
Detailed investigations into the structural and vibrational aspects of 3-Chloro-5-methylpyridine derivatives are crucial for understanding their chemical properties. Studies using techniques like FTIR, Raman spectroscopy, and X-ray diffraction provide insights into the molecular structure and electronic properties of these compounds, which is essential for their application in various fields (Arjunan et al., 2012).
Electrophoretic Separation
Electrophoretic separation techniques have been optimized for compounds like 3-Chloro-5-methylpyridine, enhancing analytical methodologies in chemical research. Studies focusing on the separation of methylpyridine isomers, including those related to 3-Chloro-5-methylpyridine, contribute significantly to analytical chemistry and compound characterization (Wren, 1991).
安全和危害
3-Chloro-5-methylpyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
未来方向
属性
IUPAC Name |
3-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFLUZIBHAWPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376554 | |
| Record name | 3-CHLORO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methylpyridine | |
CAS RN |
19230-55-8 | |
| Record name | 3-CHLORO-5-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



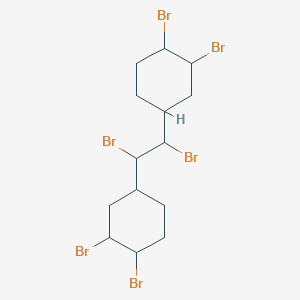
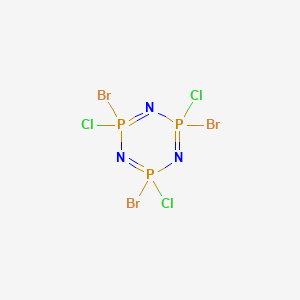
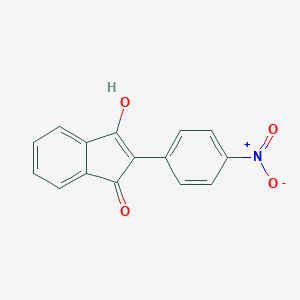
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
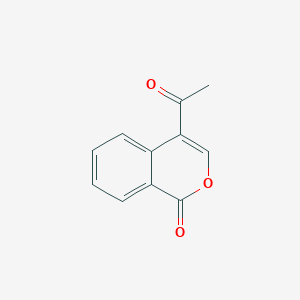
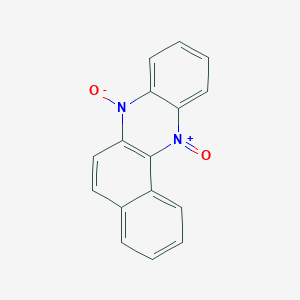
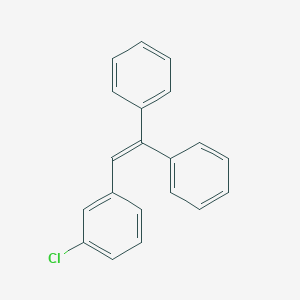
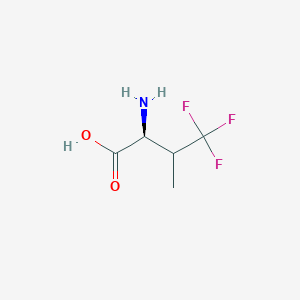
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
